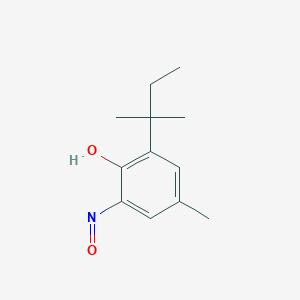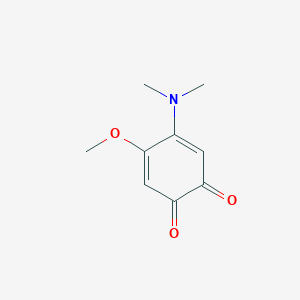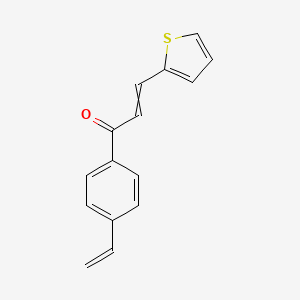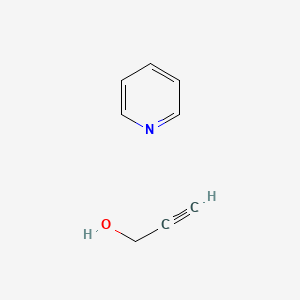
1,1'-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is an organic compound characterized by the presence of two nitrobenzene groups attached to a 2,3-dichlorobutane backbone. This compound is notable for its unique structural features, which include two chiral centers and the potential for meso forms. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) typically involves the reaction of 2,3-dichlorobutane with 4-nitrobenzene derivatives under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,3-dichlorobutane is reacted with 4-nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or lithium aluminum hydride.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 1,1’-(2,3-Diaminobutane-2,3-diyl)bis(4-nitrobenzene).
Substitution: Formation of 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene).
科学研究应用
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitrobenzene derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The chlorine atoms can also participate in substitution reactions, potentially modifying the activity of the compound.
相似化合物的比较
Similar Compounds
- 1,1’-(2,3-Dibromobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Diiodobutane-2,3-diyl)bis(4-nitrobenzene)
- 1,1’-(2,3-Difluorobutane-2,3-diyl)bis(4-nitrobenzene)
Uniqueness
1,1’-(2,3-Dichlorobutane-2,3-diyl)bis(4-nitrobenzene) is unique due to the presence of chlorine atoms, which can undergo specific substitution reactions not possible with other halogens. Additionally, the compound’s chiral centers and potential for meso forms add to its distinctiveness in stereochemical studies.
属性
CAS 编号 |
61185-61-3 |
|---|---|
分子式 |
C16H14Cl2N2O4 |
分子量 |
369.2 g/mol |
IUPAC 名称 |
1-[2,3-dichloro-3-(4-nitrophenyl)butan-2-yl]-4-nitrobenzene |
InChI |
InChI=1S/C16H14Cl2N2O4/c1-15(17,11-3-7-13(8-4-11)19(21)22)16(2,18)12-5-9-14(10-6-12)20(23)24/h3-10H,1-2H3 |
InChI 键 |
STBGOXNUOGEMJU-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])(C(C)(C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)



![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)



![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)

